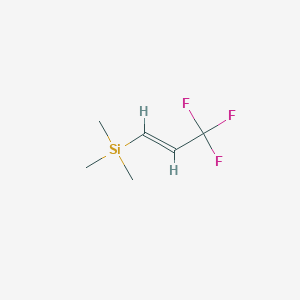
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane is an organosilicon compound characterized by the presence of a trifluoropropenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane typically involves the reaction of trimethylsilyl chloride with 3,3,3-trifluoropropene in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CF3CH=CH2+ClSi(CH3)3→CF3CH=CHSi(CH3)3+KCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or platinum are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
(E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with other elements, allowing for the formation of diverse chemical structures. The pathways involved in these interactions depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A precursor in the synthesis of (E)-Trimethyl(3,3,3-trifluoro-1-propenyl)silane.
Trifluoropropene: Another precursor used in the synthesis.
Trimethylsilyl trifluoromethanesulfonate: A related compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both trifluoropropenyl and trimethylsilyl groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in research and industry.
Propiedades
Número CAS |
55364-28-8 |
|---|---|
Fórmula molecular |
C6H11F3Si |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
trimethyl(3,3,3-trifluoroprop-1-enyl)silane |
InChI |
InChI=1S/C6H11F3Si/c1-10(2,3)5-4-6(7,8)9/h4-5H,1-3H3 |
Clave InChI |
MBCUJGNIYCDYKD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=CC(F)(F)F |
SMILES isomérico |
C[Si](C)(C)/C=C/C(F)(F)F |
SMILES canónico |
C[Si](C)(C)C=CC(F)(F)F |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















